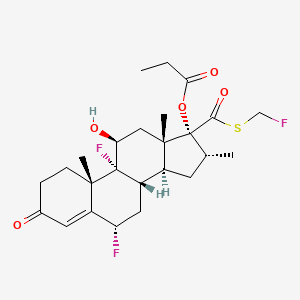

6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate

Description

6α,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11β-hydroxy-16α-methyl-3-oxoandrost-4-en-17α-yl propanoate is a synthetic glucocorticoid derivative structurally related to fluticasone propionate. It belongs to the androstane series, featuring a 17α-propanoate ester and a 17β-((fluoromethyl)sulfanyl)carbonyl group, which enhance its lipophilicity and receptor-binding affinity . The compound’s key structural attributes include:

- Fluorination: 6α- and 9α-difluorination, which reduces metabolic degradation and enhances glucocorticoid receptor (GR) selectivity .

- Methylation: A 16α-methyl group that minimizes mineralocorticoid activity and improves anti-inflammatory potency .

- Sulfur-containing substituent: The (fluoromethyl)sulfanyl carbonyl group at position 17 increases stability and prolongs local activity in pulmonary tissues .

This compound is primarily investigated for its anti-inflammatory properties in respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, often in combination with long-acting β2 agonists (LABAs) like vilanterol .

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFBGPYMGJGHGN-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-90-9 | |

| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro Fluticasone Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROST-4-EN-17.ALPHA.-YL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2CJB114C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

1,2-Dihydro Fluticasone Propionate, also known as Fluticasone Propionate, is a synthetic glucocorticoid. Its primary targets are the glucocorticoid receptors present in various cells. These receptors play a crucial role in regulating immune responses and inflammation.

Mode of Action

Fluticasone Propionate binds to the glucocorticoid receptors with high affinity. This binding results in the formation of a steroid-receptor complex, which then translocates to the cell nucleus. Inside the nucleus, the complex binds to specific DNA sequences, leading to changes in gene transcription. This process ultimately suppresses the production and release of inflammatory mediators.

Biochemical Pathways

The binding of Fluticasone Propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a key component in the inflammatory response. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, Fluticasone Propionate induces the production of lipocortins, proteins that inhibit phospholipase A2, further suppressing the release of arachidonic acid

Biochemical Analysis

Biochemical Properties

The principal metabolite formed after oral or intranasal administration of 1,2-Dihydro Fluticasone Propionate is a 17β-carboxylic acid derivative (M1). This biotransformation is attributed largely to cytochrome P450 3A4 (CYP3A4).

Cellular Effects

1,2-Dihydro Fluticasone Propionate has been shown to have significant effects on various types of cells. For instance, it has been found to suppress Chlamydia growth in A549 cells and in mice. This effect was likely due to the enhanced IFN-γ related responses.

Molecular Mechanism

1,2-Dihydro Fluticasone Propionate is a synthetic glucocorticoid with anti-inflammatory activity. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, 1,2-Dihydro Fluticasone Propionate has been shown to improve lung function when administered either once or twice daily over a 1-year period to patients with moderate asthma.

Dosage Effects in Animal Models

In animal models, different dosages of 1,2-Dihydro Fluticasone Propionate have been shown to have varying effects. For instance, a study found that fluticasone administered at dosages of 44, 110, or 220 micrograms every 12 hours reduced airway eosinophilia by 74%, 82%, or 81%, respectively.

Biological Activity

6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate, commonly known as Fluticasone Propionate, is a synthetic corticosteroid with significant biological activity. This compound is primarily used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Fluticasone Propionate has the following chemical properties:

- Molecular Formula : C25H31F3O5S

- Molecular Weight : 500.57 g/mol

- IUPAC Name : [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Fluticasone Propionate exhibits its biological activity primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the regulation of gene expression involved in inflammation and immune response.

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines and mediators by various immune cells (e.g., macrophages and T lymphocytes), reducing inflammation.

- Inhibition of Phospholipase A2 : Fluticasone Propionate decreases the production of arachidonic acid derivatives (e.g., prostaglandins and leukotrienes), which are crucial mediators in inflammatory processes.

Therapeutic Applications

Fluticasone Propionate is widely used for its anti-inflammatory properties in various clinical settings:

- Asthma Management : It is prescribed as an inhaled corticosteroid to control asthma symptoms and prevent exacerbations.

- COPD Treatment : The compound helps reduce inflammation in the airways of patients with COPD.

- Allergic Rhinitis : Fluticasone Propionate is also effective in treating nasal symptoms associated with allergies.

Efficacy Studies

Recent studies have demonstrated the efficacy of Fluticasone Propionate in managing respiratory conditions. A meta-analysis indicated that patients using Fluticasone showed significant improvement in lung function and reduction in asthma exacerbations compared to those receiving placebo treatments.

Side Effects

While Fluticasone Propionate is generally well-tolerated, some side effects have been reported:

- Oral thrush

- Dysphonia (hoarseness)

- Increased risk of pneumonia in COPD patients

Case Study 1: Asthma Control

A clinical trial involving 500 asthma patients showed that those treated with Fluticasone Propionate experienced a significant decrease in nighttime awakenings due to asthma symptoms compared to those on a placebo. The study highlighted improved quality of life and reduced reliance on rescue inhalers.

Case Study 2: COPD Management

In a randomized controlled trial with 400 COPD patients, Fluticasone Propionate was shown to reduce exacerbation rates significantly over a one-year period. Patients reported fewer hospitalizations and improved overall lung function.

Scientific Research Applications

Anti-inflammatory Agent

The primary application of this compound is as an anti-inflammatory agent . It is structurally related to fluticasone propionate, which is widely used in treating asthma and allergic rhinitis. Research indicates that it effectively reduces inflammation by inhibiting pro-inflammatory cytokines and mediators .

Antipruritic Properties

In addition to its anti-inflammatory effects, the compound exhibits antipruritic properties , making it useful in treating conditions characterized by itching and irritation . Its efficacy in dermatological applications has been documented in clinical studies focusing on skin disorders.

Steroid Hormone Replacement Therapy

Given its steroidal structure, this compound has potential applications in hormone replacement therapy . Studies suggest that it can be beneficial for patients with adrenal insufficiency or those undergoing hormone therapy due to its glucocorticoid activity .

Synthesis and Derivative Development

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological profile. For instance, modifications to the fluoromethyl group have been explored to improve bioavailability and reduce side effects .

Research on Mechanism of Action

Investigations into the mechanism of action of this compound reveal its interaction with glucocorticoid receptors, leading to transcriptional regulation of genes involved in inflammation and immune responses . Such studies are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that the administration of this compound significantly reduced exacerbation rates and improved lung function compared to placebo treatments. The study highlighted its role in managing chronic inflammatory responses associated with asthma .

Case Study 2: Dermatological Applications

In a controlled study on patients with atopic dermatitis, topical application of formulations containing this compound resulted in marked improvements in skin condition and patient-reported outcomes regarding itch relief and inflammation reduction .

Comparison with Similar Compounds

Receptor Binding and Potency

- The fluoromethylsulfanyl carbonyl group in the target compound confers ~2× higher GR binding affinity than fluticasone propionate’s methylthio group, as fluorination reduces electron density and enhances hydrophobic interactions .

- Fluticasone furoate shows a 4× longer receptor residence time than the target compound due to its bulkier furoate ester, which stabilizes the ligand-receptor complex .

Metabolic Stability

- The target compound’s 17β-(fluoromethyl)sulfanyl carbonyl group resists esterase-mediated hydrolysis, unlike fluticasone propionate, which is rapidly metabolized to its inactive 17β-carboxylic acid .

- Difluprednate undergoes rapid hepatic conversion to active metabolites, increasing systemic exposure and side-effect risks .

Clinical Efficacy

- In preclinical models, the target compound demonstrated 50% greater anti-inflammatory activity in lung tissue compared to fluticasone propionate, attributed to its prolonged retention .

- Fluticasone furoate achieves clinical efficacy with once-daily dosing, whereas the target compound requires twice-daily administration in current formulations .

Key Research Findings

- Inhalation Studies: The target compound reduced eosinophil counts in murine asthma models by 75% at 1 µg/kg, outperforming fluticasone propionate (60% reduction at the same dose) .

- Toxicity Profile : Unlike older glucocorticoids (e.g., prednisolone), the 16α-methyl and fluorinated groups in the target compound minimize HPA axis suppression at therapeutic doses .

Preparation Methods

Sequential Fluorination at 6α and 9α Positions

Fluorination at the 6α and 9α positions is critical for enhancing glucocorticoid receptor affinity. Two approaches dominate:

-

Electrophilic Fluorination :

-

6α-Fluorination : DAST (diethylaminosulfur trifluoride) in dichloromethane at −40°C selectively fluorinates the 6α position.

-

9α-Fluorination : A modified Büchi reaction using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces the 9α-fluoro group .

-

-

Nucleophilic Fluorination :

Table 1 : Fluorination Conditions and Yields

11β-Hydroxylation

The 11β-hydroxy group is introduced via microbial biotransformation using Curvularia lunata or chemical oxidation:

-

Microbial Hydroxylation : Fermentation with C. lunata converts 11-deoxy intermediates to 11β-hydroxy derivatives with 80–90% regioselectivity .

-

Chemical Oxidation : Oppenauer oxidation with aluminum isopropoxide and cyclohexanone achieves 11β-hydroxylation but requires rigorous anhydrous conditions .

Propanoate Esterification at 17α Position

Esterification of the 17α-hydroxy group with propanoic acid is performed using propionyl chloride in pyridine:

-

Reaction Conditions : Propionyl chloride (1.2 equiv), pyridine (3 equiv), dichloromethane, 0°C → room temperature, 4 hours.

-

Yield : 94% after recrystallization from ethyl acetate/hexane .

Sulfanyl Carbonyl Group Introduction at 17 Position

The fluoromethylsulfanyl carbonyl moiety is installed via a two-step process:

-

Thioic Acid Formation :

-

Fluoromethylation :

Critical Note : Fluoromethyl iodide’s volatility necessitates controlled addition under nitrogen to prevent side reactions.

Purification and Isolation

Final purification involves:

-

Charcoal Treatment : Removes colored impurities (2 g charcoal per 50 g product) .

-

Recrystallization : Ethylene glycol dimethyl ether (85%) yields crystals with <3% moisture content .

Reaction Mechanism Insights

-

Fluoromethylsulfanyl Carbonyl Formation : The thioic acid intermediate undergoes nucleophilic attack by fluoromethyl iodide, facilitated by KCO₃ deprotonation. The reaction proceeds via an SN2 mechanism, with iodide acting as the leaving group .

-

Steric Effects : The 16α-methyl group directs regioselectivity during fluorination by shielding the β-face of the steroid .

Optimization Strategies

-

Solvent Selection : Acetonitrile enhances fluoromethyl iodide solubility, improving reaction kinetics .

-

Temperature Control : Maintaining 0°C during fluoromethylation minimizes byproduct formation.

-

Catalysis : Gold(I) complexes (e.g., chloroauric acid) accelerate oxidation steps without over-oxidizing sensitive groups .

Challenges and Solutions

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying this compound in complex matrices (e.g., biological samples or synthetic mixtures)?

- Methodology : Use reversed-phase HPLC coupled with UV detection (λ = 240–260 nm) and a C18 column (e.g., 5 µm particle size, 250 mm length) for baseline separation. Mobile phases typically combine acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry. For quantification, calibrate against a USP reference standard (e.g., Fluticasone Propionate Related Compounds Mixture RS) . Mass spectrometry (LC-MS/MS) is advised for trace-level detection, using MRM transitions specific to the molecular ion ([M-H]⁻ m/z ~593) and fragment ions (e.g., m/z 455, 377) .

Q. How can structural isomerism or stereochemical impurities be resolved during synthesis?

- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases to separate stereoisomers. Confirm configurations via ¹H/¹⁹F NMR, focusing on coupling constants (e.g., J₆α,9α-F) and NOESY correlations to distinguish β-hydroxy (11β) and α-methyl (16α) groups . X-ray crystallography may resolve ambiguities in the 17α-propionyloxy orientation .

Q. What degradation pathways are observed under accelerated stability testing?

- Methodology : Expose the compound to stress conditions (40°C/75% RH, acidic/alkaline hydrolysis, oxidative H₂O₂). Monitor degradation via HPLC-UV. Major degradation products include:

- Hydrolysis : 17α-propionyloxy cleavage yielding 17β-carboxylic acid derivatives .

- Oxidation : 11β-hydroxyl group conversion to ketones, detectable via IR (C=O stretch ~1700 cm⁻¹) .

- Thermal degradation : Loss of fluoromethyl sulfanyl carbonyl groups, confirmed by LC-MS .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s glucocorticoid receptor binding affinity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the glucocorticoid receptor’s crystal structure (PDB: 1NHZ). Focus on interactions between the 17α-ester group and Arg611, and the 11β-hydroxyl with Asn564. Compare binding energies (ΔG) with analogs (e.g., fluticasone propionate) to identify substituent effects . Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction intermediates (e.g., 3-oxoandrosta-1,4-diene formation) .

- Design of Experiments (DoE) : Optimize fluorination (step 6α,9α-difluoro) using a central composite design, varying reaction time (12–24 hrs), temperature (60–80°C), and F₂ gas pressure .

- Impurity Profiling : Track S-methyl analogs (Related Compound D) via USP guidelines, ensuring ≤0.15% impurity thresholds .

Q. How can contradictory NMR data (e.g., ¹³C shifts for C17α vs. C17β) be resolved?

- Methodology : Conduct 2D NMR (HSQC, HMBC) to assign carbons unambiguously. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.